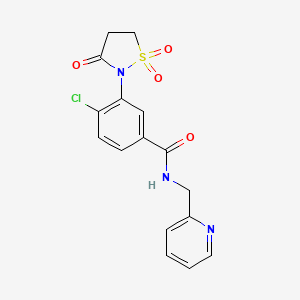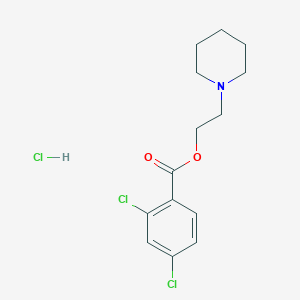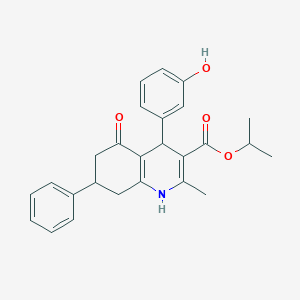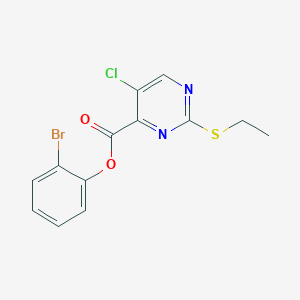
1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a pyrazoline derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, this compound has been shown to possess antioxidant properties, which may protect against oxidative stress-related diseases. Additionally, this compound has been shown to possess anticonvulsant and antidepressant effects, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its high yield of synthesis, its well-understood mechanism of action, and its potential applications in drug development. However, there are also limitations to using this compound in lab experiments. For example, the compound may have side effects that are not yet fully understood, and its efficacy may vary depending on the specific disease or condition being treated.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate the compound's mechanism of action, particularly its effects on COX enzymes and other inflammatory mediators. Another direction is to explore the compound's potential applications in the treatment of neurological disorders such as epilepsy and depression. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-chlorobenzoyl hydrazine with 3-acetylpyridine in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline derivative. The yield of this reaction is typically high, and the compound can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of several scientific studies due to its potential applications in drug development. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and fever. Additionally, this compound has been shown to possess antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-11-9-16(22,13-5-3-7-18-10-13)20(19-11)15(21)12-4-2-6-14(17)8-12/h2-8,10,22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKCEODWTIZSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)

![N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5008905.png)
![methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5008912.png)
![2-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5008917.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5008922.png)
![7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5008930.png)
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)



![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)